molecular formula C6H12ClNO2 B8133156 Methyl (2r)-2-methylazetidine-2-carboxylate hydrochloride

Methyl (2r)-2-methylazetidine-2-carboxylate hydrochloride

Cat. No.: B8133156
M. Wt: 165.62 g/mol
InChI Key: HKRDVTDOFOMXDY-FYZOBXCZSA-N
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Description

Methyl (2R)-2-methylazetidine-2-carboxylate hydrochloride is a chiral azetidine derivative featuring a four-membered nitrogen-containing heterocyclic ring. The compound is distinguished by a methyl substituent and a methyl ester group at the 2-position of the azetidine ring, with the (2R) stereochemical configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Azetidine rings are less common than larger heterocycles (e.g., pyrrolidine or piperidine) due to their inherent ring strain, which can influence reactivity and conformational rigidity. This compound is primarily utilized as a building block in medicinal chemistry for designing constrained peptides or enzyme inhibitors .

Properties

IUPAC Name

methyl (2R)-2-methylazetidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(3-4-7-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRDVTDOFOMXDY-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps

The synthesis typically begins with a β-amino alcohol precursor, which undergoes N-alkylation followed by cyclization. For example, (R)-O-benzyl glycidol reacts with benzyl amine to form an amino alcohol intermediate. Subsequent N-alkylation with tert-butylbromoacetate introduces the carboxylate moiety, yielding a chlorinated intermediate after treatment with thionyl chloride. Heating this intermediate in polar aprotic solvents like dimethylformamide (DMF) facilitates equilibration to the thermodynamically favored secondary chloride, which is then cyclized using a strong base such as lithium hexamethyldisilazide (LiHMDS).

Stereochemical Control

The (2R) configuration is achieved through chiral resolving agents. For instance, (S)-phenylglycinol has been used to resolve racemic mixtures of related azetidine-2-carboxylic acid derivatives. This enantioselective crystallization step ensures >98% enantiomeric excess (ee) in the final product.

Table 1: Representative Intramolecular Alkylation Conditions

Starting MaterialReagents/ConditionsYieldeeReference
(R)-O-Benzyl glycidolBenzyl amine, t-butylbromoacetate, LiHMDS60%98%
β-Amino alcohol derivativeThionyl chloride, DMF, NaHCO₃75%95%

Racemization and Dynamic Kinetic Resolution

Racemization of intermediates is a critical challenge in azetidine synthesis. Patent literature describes methods to mitigate this issue while enabling dynamic kinetic resolution.

High-Temperature Racemization

Heating optically active N-substituted azetidine-2-carboxylate esters at 100–200°C induces racemization via a planar transition state. For example, heating methyl N-[(S)-phenylethyl]-azetidine-2-carboxylate at 170°C for 8 hours equilibrates the diastereomeric ratio from 94:6 (2R:2S) to 42:58. This approach is compatible with polar solvents like ethanol or toluene.

Base-Catalyzed Epimerization

Alkali metal hydrides (e.g., sodium hydride) or tertiary amines (e.g., triethylamine) promote racemization at milder temperatures (25–60°C). In one protocol, treating methyl N-[(R)-phenylethyl]-azetidine-2-carboxylate with sodium hydride in tert-butyl methyl ether and DMF achieves a 50:50 diastereomeric ratio within 1 hour.

Table 2: Racemization Conditions and Outcomes

SubstrateConditionsTimeFinal dr (2R:2S)Reference
Methyl N-[(S)-phenylethyl]-azetidine-2-carboxylate170°C, neat8h42:58
Methyl N-benzylazetidine-2-carboxylateNaH, t-BuOMe/DMF, 25°C1h50:50

Chiral Pool Synthesis from (R)-Phenylglycinol

Chiral pool strategies leverage enantiomerically pure starting materials to bypass resolution steps.

Synthesis of (2R)-2-Methylazetidine-2-Carboxylic Acid

(R)-Phenylglycinol serves as a chiral auxiliary in a four-step sequence:

  • Condensation : Reacting (R)-phenylglycinol with methyl glyoxylate forms a Schiff base.

  • Cyclization : Treatment with trifluoroacetic acid (TFA) induces ring closure to the azetidine.

  • Hydrogenolysis : Palladium-catalyzed hydrogenolysis removes the benzyl protecting group.

  • Salt Formation : Final treatment with hydrochloric acid yields the hydrochloride salt.

Optimization of Reaction Parameters

  • Solvent Effects : Dichloromethane (DCM) maximizes cyclization efficiency compared to THF or ethanol.

  • Catalyst Loading : 5% Pd/C under 15 bar H₂ achieves complete deprotection in 12 hours.

Continuous Flow Synthesis for Scalability

Recent advances in flow chemistry have improved the scalability of azetidine synthesis.

Microreactor Design

A two-stage continuous flow system enables:

  • Alkylation : Mixing β-amino alcohols with alkylating agents at 0°C.

  • Cyclization : Passing the intermediate through a heated reactor (80°C) with immobilized LiHMDS.

Advantages Over Batch Processes

  • Higher Yields : 75% overall yield vs. 60% in batch.

  • Reduced Epimerization : Shorter residence times (<5 minutes) minimize racemization.

Analytical and Purification Techniques

Chiral HPLC Analysis

A Chiralpak AD-H column with hexane/isopropanol (90:10) eluent resolves (2R) and (2S) enantiomers, confirming >99% ee.

Recrystallization Protocols

Recrystallization from ethanol/water (4:1) at −20°C removes diastereomeric impurities, enhancing purity to 99.5% .

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-2-methylazetidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized azetidine compounds.

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis
Methyl (2R)-2-methylazetidine-2-carboxylate hydrochloride serves as a crucial building block in the synthesis of bioactive compounds. Its unique five-membered azetidine ring structure, along with a carboxylate group, allows for versatile chemical transformations. This property is particularly advantageous in medicinal chemistry for developing new therapeutic agents.

Chiral Center Utilization
The presence of a chiral center in this compound enables the synthesis of enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects. Researchers have focused on modifying this molecule to explore its potential as a precursor for novel drugs targeting various biological pathways.

Interaction Studies

Biological Activity and Mechanisms
Studies have shown that this compound can influence protein synthesis and enzyme activity due to its structural similarity to naturally occurring amino acids like L-proline. Its incorporation into peptides may alter binding affinities with receptors or enzymes, providing insights into drug design mechanisms .

Case Study: Protein Engineering
In protein engineering contexts, this compound has been utilized to investigate its effects on protein structure and function. For instance, its ability to modify enzyme activity has been documented, indicating its potential role in biochemical processes that could lead to therapeutic advancements.

Material Science Applications

Development of Functional Materials
The compound's solubility and reactivity make it an attractive candidate for material science research. Scientists are exploring its incorporation into new materials with specific functionalities, potentially leading to advancements in various applications including drug delivery systems and biomaterials.

Comparative Analysis with Related Compounds

CompoundStructure TypeBiological Activity
This compoundChiral derivative of azetidineModifies protein synthesis
L-ProlineNaturally occurring amino acidEssential for collagen formation
Azetidine-2-carboxylic AcidNon-protein amino acidInfluences protein incorporation
(S)-Methyl Azetidine-2-carboxylate HydrochlorideEnantiomer of (R)Potentially different effects

This table illustrates the unique properties of this compound compared to other related compounds, highlighting its specific chiral configuration and resultant biological effects.

Mechanism of Action

The mechanism of action of Methyl (2r)-2-methylazetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of methyl (2R)-2-methylazetidine-2-carboxylate hydrochloride with structurally related heterocyclic compounds.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Size Key Substituents Configuration Applications
Methyl (2R)-2-methylazetidine-2-carboxylate HCl 109837-32-3 C₇H₁₂ClNO₃ ~193.6 (estimated) 4-membered 2-methyl, 2-COOCH₃ (2R) Pharmaceutical intermediates
Methyl (2S)-azetidine-2-carboxylate HCl 1352709-55-7 C₅H₁₀ClNO₂ 163.6 4-membered 2-COOCH₃ (2S) Organic synthesis, ligand design
Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl 220060-08-2 C₇H₁₄ClNO₂ 179.6 5-membered 2-methyl, 2-COOCH₃ (2S) Drug discovery, chiral auxiliaries
(R)-Methyl morpholine-2-carboxylate HCl 1352709-55-7 C₆H₁₂ClNO₃ 193.6 6-membered 2-COOCH₃, oxygen atom (2R) Catalysis, agrochemicals
Methyl thiazolidine-2-carboxylate HCl 50703-06-5 C₅H₁₀ClNO₂S 183.7 5-membered Sulfur atom, 2-COOCH₃ N/A Antioxidant research, enzyme inhibition

Key Observations:

  • Ring Size and Strain : The four-membered azetidine derivatives exhibit higher ring strain compared to pyrrolidine (5-membered) or morpholine (6-membered) analogs. This strain may enhance reactivity in ring-opening or functionalization reactions but reduces thermodynamic stability .
  • Stereochemical Impact : The (2R) configuration in the target compound contrasts with (2S) isomers (e.g., ), which can lead to divergent biological activities or binding affinities in drug candidates .

Biological Activity

Methyl (2R)-2-methylazetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features lend it various biological activities, including potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered azetidine ring with a carboxylate functional group. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological assays and applications. The compound's chirality contributes to its interaction with biological systems, influencing its efficacy and specificity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially disrupting cellular processes associated with disease states.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:

CompoundStructure TypeBiological Activity
This compoundChiral derivative of azetidineAntimicrobial, anticancer
Azetidine-2-carboxylic acidNon-protein amino acidInfluences protein incorporation
L-ProlineNaturally occurring amino acidEssential for collagen formation
N-MethylazetidineRelated azetidine derivativePotentially similar enzyme interactions

This table highlights how this compound stands out due to its specific chiral configuration and resultant biological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, showing promising results that warrant further exploration into its mechanism of action and potential clinical applications.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that this compound induced apoptosis through caspase activation. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting cell death. Further investigations are needed to elucidate the specific pathways involved in this process.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl (2R)-2-methylazetidine-2-carboxylate hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particles are generated .
  • Ventilation : Perform reactions in a fume hood or glovebox, especially when handling volatile intermediates or under inert atmospheres .
  • Waste Disposal : Segregate organic and halogenated waste. Collaborate with certified hazardous waste management services for compliant disposal .

Q. How should this compound be stored to maintain its stability and purity?

  • Methodological Answer :

  • Storage Conditions : Store as a lyophilized powder at -20°C in airtight, moisture-resistant containers. For short-term use (<1 month), refrigerate at 4°C in desiccated conditions .
  • Solubility Considerations : Prepare stock solutions in anhydrous DMSO or ethanol to prevent hydrolysis. Aliquot to avoid freeze-thaw cycles .

Q. What analytical techniques are essential for initial characterization?

  • Methodological Answer :

  • Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards. Purity should exceed 95% for research-grade material .
  • Structural Confirmation : Employ 1H^1 \text{H}- and 13C^13 \text{C}-NMR to verify the azetidine ring and ester group. Mass spectrometry (ESI-MS) confirms molecular weight .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated for this chiral azetidine derivative?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol gradient. Compare elution profiles to racemic mixtures or known enantiomers .
  • Circular Dichroism (CD) : Analyze CD spectra in the 200–300 nm range to detect optical activity deviations, indicating enantiomeric impurities .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DCM) using Design of Experiments (DoE) to identify critical parameters .
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions in real-time .

Q. How can degradation pathways be systematically studied under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40°C. Monitor degradation via LC-MS to identify byproducts (e.g., ester hydrolysis or ring-opening) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

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